4,5-Dimethyl-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylisobenzofuran-1,3-dione is an organic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol It belongs to the class of aromatic heterocycles and is characterized by a fused ring system containing a furan ring and a diketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylisobenzofuran-1,3-dione can be synthesized through the oxidation of indane derivatives. One common method involves the use of molecular oxygen and hydrogen peroxide in subcritical water conditions . The reaction proceeds without the need for a catalyst, making it an environmentally friendly and cost-effective approach. The reaction mechanism involves the formation of a hydroperoxide intermediate, which decomposes to form the diketone structure via the Kornblum–DeLaMare reaction and the Baeyer–Villiger oxidation .
Industrial Production Methods
While specific industrial production methods for 4,5-dimethylisobenzofuran-1,3-dione are not extensively documented, the principles of green chemistry and sustainable practices are likely to be employed. The use of subcritical water and molecular oxygen as oxidants aligns with the goals of reducing hazardous waste and minimizing energy consumption in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
4,5-Dimethylisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4,5-dimethylisobenzofuran-1,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s diketone moiety can participate in various chemical reactions, influencing its reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylisobenzofuran-1,3-dione: Another isomer with similar structural features but different substitution patterns.
Isobenzofuran-1,3-dione: The parent compound without methyl substitutions, offering a simpler structure for comparison.
Uniqueness
4,5-Dimethylisobenzofuran-1,3-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at positions 4 and 5 can affect the compound’s electronic properties and steric interactions, making it distinct from other isomers and analogs.
Properties
CAS No. |
83536-59-8 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,5-dimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-4-7-8(6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 |
InChI Key |
JFHFMHPKOSJJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.